molecular formula C23H21N3O6 B15104454 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B15104454
M. Wt: 435.4 g/mol
InChI Key: OGWLGWAFSVLMEG-UHFFFAOYSA-N
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Description

6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, which is known for its diverse biological activities, and a pyridazinone moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazinone core, followed by the introduction of the pyridazinone moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzoxazinone ring through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the acetyl group using acylating agents.

    Condensation Reactions: Formation of the pyridazinone ring via condensation of hydrazine derivatives with diketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one: shares structural similarities with other benzoxazinone and pyridazinone derivatives.

    Benzoxazinone Derivatives: Known for their diverse biological activities.

    Pyridazinone Derivatives: Often associated with pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

6-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C23H21N3O6/c1-25-17-10-15(5-7-19(17)32-13-23(25)29)18(27)12-26-22(28)9-6-16(24-26)14-4-8-20(30-2)21(11-14)31-3/h4-11H,12-13H2,1-3H3

InChI Key

OGWLGWAFSVLMEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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